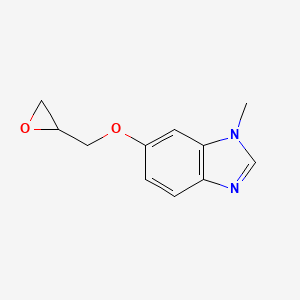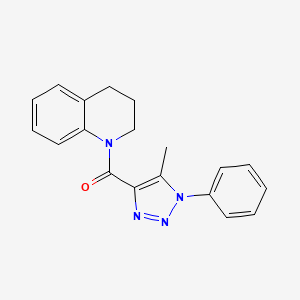
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidative Ring-contraction and Synthesis of Quinoline Derivatives
The compound (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone has been studied for its potential applications in scientific research, particularly focusing on its involvement in the synthesis and transformation of quinoline derivatives. A study by Karimi et al. (2015) explored the oxidative ring-contraction of 3H-1-benzazepines to quinoline derivatives using SeO2. The study highlighted the formation of phenyl(3-phenylquinolin-2-yl)methanone and other quinoline derivatives, indicating the compound's potential in generating structurally diverse quinolines through rearrangement or fragmentation paths (Karimi et al., 2015).
Electrochemical Utilization and Synthesis of N-Heterocycles
Liu et al. (2021) discussed an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one, utilizing methanol as the C1 source to cyclize with 2-aminobenzamides. This process, conducted at room temperature and in air, without homogeneous metal catalysts or external oxidants, showcases the compound's role in the synthesis of N-heterocycles, with potential applications in developing deuterated N-heterocycles for more advanced scientific applications (Liu et al., 2021).
Applications in Medicinal Chemistry and Sensor Technology
The compound's derivatives have been investigated for their therapeutic and sensor applications. Bonilla-Castañeda et al. (2022) synthesized a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. The comprehensive characterization of this compound underscores its significance in medicinal chemistry and its potential as a therapeutic agent (Bonilla-Castañeda et al., 2022).
Additionally, Jinlai et al. (2016) reported on a novel tetrahydroquinazolin-2-amine-based high selective fluorescent sensor for Zn2+. The sensor, synthesized from nopinone, showed enhanced fluorescence upon adding Zn2+ and was used to detect Zn2+ in fruits, indicating the compound's role in the development of fluorescence-based sensors (Jinlai et al., 2016).
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methyl-1-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-18(20-21-23(14)16-10-3-2-4-11-16)19(24)22-13-7-9-15-8-5-6-12-17(15)22/h2-6,8,10-12H,7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSDBUEKSXRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
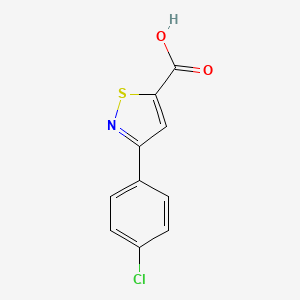

![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2641901.png)
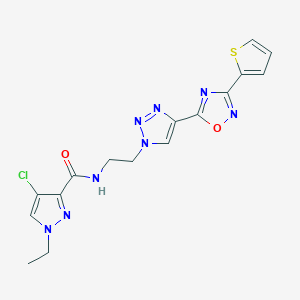
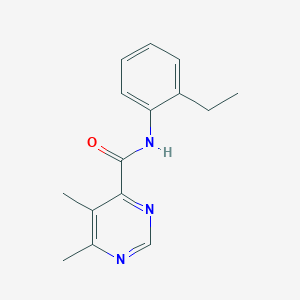
![2-Hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2641907.png)
![N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2641908.png)
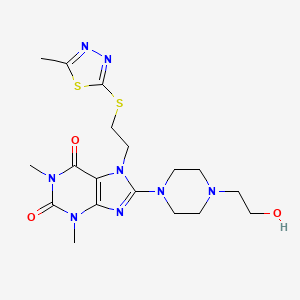

![2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2641913.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]acetamide](/img/structure/B2641914.png)
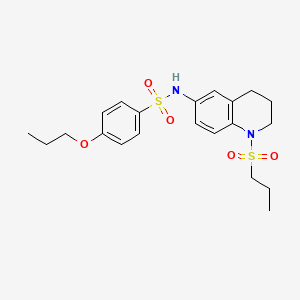
![2-(4-chlorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2641919.png)
